molecular formula C11H12FN3 B1427669 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole CAS No. 1375069-33-2

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Cat. No.: B1427669
CAS No.: 1375069-33-2
M. Wt: 205.23 g/mol
InChI Key: WBYLLWQKDZVUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole ( 1375069-33-2, Molecular Formula: C11H12FN3) is a fluorinated benzotriazole derivative of significant interest in medicinal chemistry and organic synthesis. The benzotriazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological properties and its role as a synthetic auxiliary or a bioisosteric replacement for other triazolic systems . This specific compound, featuring a cyclopentyl substituent and a fluorine atom, is a valuable building block for researchers developing novel pharmacologically active molecules. Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, with extensive research highlighting their potential as antimicrobial and antiviral agents . Some derivatives have shown promising activity against viruses such as Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1) . The core benzotriazole structure is often utilized as a stable leaving group or a scaffold for constructing more complex heterocyclic systems, facilitating the design of targeted compound libraries . Researchers can employ this compound to explore structure-activity relationships (SAR), particularly investigating the effects of the cyclopentyl and fluoro substituents on potency and selectivity. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and bioavailability. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

1-cyclopentyl-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-8-5-6-10-11(7-8)15(14-13-10)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYLLWQKDZVUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC(=C3)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743012
Record name 1-Cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-33-2
Record name 1H-Benzotriazole, 1-cyclopentyl-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzotriazoles

1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzotriazole core is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the N-1 cyclopentyl substituent modulates lipophilicity and target engagement. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this promising molecule, emphasizing the chemical principles and experimental considerations necessary for successful and reproducible execution.

A Two-Stage Synthetic Approach

The most logical and efficient pathway to this compound involves a two-stage process. The first stage is the construction of the core 6-fluoro-1,2,3-benzotriazole ring system. The second stage is the regioselective N-alkylation of this intermediate with a cyclopentyl group.

Synthesis_Pathway cluster_0 Stage 1: Benzotriazole Core Synthesis cluster_1 Stage 2: N-Cyclopentylation 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine 6-Fluoro-1,2,3-benzotriazole 6-Fluoro-1,2,3-benzotriazole 4-Fluoro-1,2-phenylenediamine->6-Fluoro-1,2,3-benzotriazole NaNO₂, Acetic Acid This compound This compound 6-Fluoro-1,2,3-benzotriazole->this compound Cyclopentyl Bromide, Base

An In-Depth Technical Guide to 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzotriazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its role as a privileged structure in drug design.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[3][4] This guide focuses on a specific, functionalized derivative: 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole . As a Senior Application Scientist, this document is crafted to provide an in-depth understanding of this molecule, from its fundamental chemical identity to its synthesis and potential applications in drug discovery, empowering researchers to leverage its unique characteristics in their work.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound at the core of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole

This name is derived from the parent heterocycle, benzotriazole, which is a fused bicyclic system comprising a benzene ring and a 1,2,3-triazole ring.[5] The nomenclature specifies the following structural features:

  • 1-Cyclopentyl: A cyclopentyl group is attached to the nitrogen atom at position 1 of the benzotriazole ring system.

  • 6-fluoro: A fluorine atom is substituted on the benzene ring at position 6.

  • 1H-1,2,3-benzotriazole: This denotes the parent benzotriazole structure and specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1.

The numbering of the benzotriazole ring system commences at one of the heteroatoms in the triazole ring and proceeds around the fused system.

Structural Representation:

Caption: 2D structure of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
CAS Number 1375069-33-2[6]
Molecular Formula C₁₁H₁₂FN₃[6]
Molecular Weight 205.23 g/mol [6]

Synthesis Strategies

The synthesis of substituted benzotriazoles can be approached through several established methodologies. For 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole, a plausible synthetic route would involve two key transformations: the formation of the benzotriazole core and the subsequent N-alkylation.

Formation of the 6-Fluoro-1H-1,2,3-benzotriazole Intermediate

A common and effective method for the synthesis of benzotriazoles is the diazotization of an ortho-phenylenediamine derivative.[7]

Conceptual Workflow:

synthesis_workflow start 4-Fluoro-1,2-phenylenediamine step1 Diazotization (NaNO₂, Acid) start->step1 product 6-Fluoro-1H-1,2,3-benzotriazole step1->product

Caption: Conceptual workflow for the synthesis of the benzotriazole core.

Experimental Protocol (General Procedure):

  • Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine in an appropriate acidic medium (e.g., acetic acid or dilute hydrochloric acid).

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 5 °C. The in situ formation of nitrous acid leads to the diazotization of one of the amino groups.

  • Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the 6-fluoro-1H-1,2,3-benzotriazole.

  • Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent.

N-Alkylation with a Cyclopentyl Group

The introduction of the cyclopentyl group at the N-1 position can be achieved through N-alkylation of the pre-formed 6-fluoro-1H-1,2,3-benzotriazole. Solvent-free methods have been shown to be efficient for the regioselective N-alkylation of benzotriazoles.[3]

Conceptual Workflow:

alkylation_workflow start 6-Fluoro-1H-1,2,3-benzotriazole product 1-Cyclopentyl-6-fluoro-1H-1,2,3-benzotriazole start->product reagents Cyclopentyl halide (e.g., Cyclopentyl bromide) reagents->product conditions Base (e.g., K₂CO₃) Phase Transfer Catalyst (e.g., TBAB) conditions->product

Sources

Whitepaper: Elucidating the Solid-State Architecture of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole: A Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine and cyclic alkyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular conformation, metabolic stability, and target engagement. 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole is a molecule of significant interest, embodying this design philosophy. Understanding its precise three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for rational drug design and the development of robust intellectual property. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction (SCXRD). We move beyond a simple recitation of methods to explain the underlying causality of experimental choices, ensuring a self-validating and reproducible workflow from initial synthesis to final structural refinement.

Introduction: The Strategic Importance of Structural Elucidation

Benzotriazole derivatives are a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, a common strategy in drug discovery, can significantly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[3] The N-1 substituted cyclopentyl group further modulates these properties and introduces a specific conformational profile.

The definitive arrangement of atoms and intermolecular interactions within the crystal lattice—the crystal structure—governs critical solid-state properties like solubility, dissolution rate, and stability. For drug development professionals, this information is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this unambiguous, high-resolution structural data, revealing precise bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing.[4][5] This guide details the complete analytical pathway to determine these features for this compound.

Part 1: Synthesis and Single Crystal Cultivation

A robust structural analysis begins with the synthesis of high-purity material and the subsequent, often challenging, cultivation of diffraction-quality single crystals.

Synthetic Pathway: A Two-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the formation of the core benzotriazole ring system via diazotization, followed by a regioselective N-alkylation.[2][6]

Synthesis_Pathway Reactant1 4-Fluoro-1,2-phenylenediamine Intermediate 6-Fluoro-1H-benzotriazole Reactant1->Intermediate NaNO₂, Acetic Acid (Diazotization) Product This compound Intermediate->Product K₂CO₃, TBAB (N-Alkylation) Reactant2 Cyclopentyl bromide Reactant2->Product

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 6-Fluoro-1H-benzotriazole.

    • Dissolve 4-fluoro-1,2-phenylenediamine in glacial acetic acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. The causality here is critical: slow, cold addition prevents decomposition of the unstable diazonium salt intermediate, maximizing yield.[7]

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure complete cyclization.

    • Precipitate the product by pouring the reaction mixture into a large volume of cold water.

    • Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum.

  • Step 2: Synthesis of this compound.

    • To a solution of 6-fluoro-1H-benzotriazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The base deprotonates the benzotriazole, forming the nucleophilic anion, while the catalyst facilitates its interaction with the alkyl halide.[6]

    • Add cyclopentyl bromide to the mixture and heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired N-1 isomer with high purity (>98%), which is essential for successful crystallization.

The Art of Crystallization: From Pure Powder to Single Crystal

Obtaining a single crystal suitable for SCXRD is often the most significant bottleneck.[8] The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.[9] Slow evaporation is a robust and widely applicable technique.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: The choice of solvent is paramount. A good solvent will fully dissolve the compound when heated or in larger volumes but will have limited solvating power at room temperature. Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and binary mixtures thereof).

  • Solution Preparation: Dissolve a small amount (5-10 mg) of the purified product in the minimum volume of a chosen "good" solvent in a clean, small vial. A concentration typical for an NMR sample is a good starting point.[10]

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times. The size and number of holes control the evaporation rate—the slower, the better. A slow rate provides molecules with sufficient time to arrange themselves into a well-ordered crystal lattice.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully remove a suitable crystal using a cryo-loop or a fine needle and immediately proceed to mounting for X-ray analysis.

Part 2: The Core Workflow of Single-Crystal X-ray Diffraction

SCXRD is a non-destructive technique that provides definitive information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[4][11] The process is a systematic workflow from data collection to a refined structural model.

SCXRD_Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing cluster_StructureSolution Structure Solution & Refinement CrystalMount 1. Mount Crystal on Diffractometer DataCollect 2. Collect Diffraction Data (Rotate crystal in X-ray beam) CrystalMount->DataCollect Integration 3. Integrate Reflections (Determine spot intensities) DataCollect->Integration Scaling 4. Scale & Merge Data (Apply corrections) Integration->Scaling Solution 5. Solve Structure (Determine initial atom positions) Scaling->Solution Refinement 6. Refine Structure (Optimize model vs. data) Solution->Refinement Validation 7. Validate Final Model (Check for errors) Refinement->Validation

Caption: The sequential workflow for crystal structure determination using SCXRD.

Methodology: SCXRD Analysis

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K). This low temperature minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a higher quality dataset.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated through a series of angles, and the diffraction pattern—the positions and intensities of thousands of scattered X-ray reflections—is recorded on a detector.[12]

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors like Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Part 3: Structural Analysis of this compound

While a published structure for this specific molecule is not available, we can predict its key structural features with high confidence based on the extensive crystallographic data of related benzotriazole derivatives.[13][14][15]

Crystallographic Parameters and Molecular Geometry

The table below summarizes expected crystallographic data and key geometric parameters. These values are derived from analyses of similar N-1 substituted benzotriazoles found in the crystallographic literature.

Parameter Expected Value / Observation Significance & Rationale
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules of this type.
Space Group P2₁/c or P-1Centrosymmetric space groups are common for achiral molecules, allowing for efficient packing.
Benzotriazole Ring Essentially planarThe fused aromatic system enforces planarity. Maximum deviation for heavy atoms is typically < 0.02 Å.[15]
N1–N2 Bond Length ~1.36 ÅSignificantly longer than the N2=N3 double bond, characteristic of N-1 substituted benzotriazoles.[13]
N2–N3 Bond Length ~1.30 ÅExhibits more double-bond character compared to the N1-N2 bond.[13]
C–F Bond Length ~1.35 ÅTypical length for an aryl C-F bond.
Cyclopentyl Ring Envelope or Twist conformationThe five-membered ring is non-planar and will adopt a low-energy conformation to minimize steric strain.
Dihedral Angle VariableThe angle between the benzotriazole ring and the mean plane of the cyclopentyl group will be optimized to minimize steric hindrance.
Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing will be dominated by weaker interactions. The fluorine atom, despite its high electronegativity, is a poor hydrogen bond acceptor. Therefore, C–H···N and C–H···F interactions, along with potential π-π stacking, are expected to be the primary forces governing the supramolecular assembly.[15][16]

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 [C₅H₉]-N-N=N-[C₆H₃F] M2 [C₅H₉]-N-N=N-[C₆H₃F] M1->M2 C-H···N Interaction M3 [C₅H₉]-N-N=N-[C₆H₃F] M2->M3 π-π Stacking

Caption: Potential non-covalent interactions in the crystal lattice.

The interplay of these weak forces dictates the final packing motif. Analysis of the shortest intermolecular contacts and the overall topology of the crystal lattice provides invaluable insight into the solid-state stability and properties of the material.

Part 4: Complementary Analytical Validation

While SCXRD provides the definitive structure, other techniques are essential for confirming the identity and purity of the bulk sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are used to confirm the molecular structure in solution. The chemical shifts and coupling constants provide unambiguous evidence for the connectivity of atoms and the regiochemistry of the substitution.[13][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as its melting point, thermal stability, and decomposition profile.[18][19] This is crucial for assessing the material's suitability for pharmaceutical processing.

Conclusion

The comprehensive crystal structure analysis of this compound is a multi-faceted process that integrates rational synthesis, meticulous crystallization, and high-resolution structural elucidation. The detailed protocol and analytical framework presented in this guide provide a robust pathway for obtaining and interpreting the solid-state architecture of this and related compounds. The resulting structural model, with its precise bond lengths, angles, and detailed map of intermolecular interactions, is an indispensable tool for drug development professionals, enabling a deeper understanding of structure-property relationships and facilitating the design of next-generation therapeutic agents.

References

  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Benzotriazole Synthesis and Applications.

  • Al-Majiden, F. S., et al. (2017). X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol. Molecules.

  • Beijing Thinkbond Technology Co., Ltd. (n.d.). This compound.

  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene.

  • Al-Otaibi, J. S., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega.

  • ChemicalBook. (n.d.). This compound.

  • Di Micco, S., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review.

  • Katritzky, A. R., et al. (2008). 1,2,3-Triazoles. PMC - PubMed Central.

  • Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate.

  • Perry, B. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

  • Carleton College. (2007). Single-crystal X-ray Diffraction.

  • PubMed. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?

  • ResearchGate. (2018). Thermal Study of Two Benzotriazole Derivatives.

  • ResearchGate. (2016). Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted[6][7][20] Triazole Analogues.

  • Arshad, M., et al. (2011). 1-Benzyl-1H-benzotriazole. PMC - NIH.

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules.

  • ResearchGate. (n.d.). X-Ray crystal structures of compounds 4c, 4d and 5.

  • Al-Otaibi, J. S., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. PMC - NIH.

  • ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.

  • ResearchGate. (2015). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2.

  • ICMAB. (n.d.). Crystallization of small molecules.

  • Kadirova, S. A., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. International Journal of Materials and Chemistry.

  • Wikipedia. (n.d.). Benzotriazole.

  • ACS Publications. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD).

  • University of Geneva. (n.d.). Guide for crystallization.

  • YouTube. (2022). Live from the Lab: What is Single Crystal X-Ray Diffraction?

  • University of Pennsylvania. (n.d.). XRD Basics.

Sources

Methodological & Application

Application Notes and Protocols: N-Alkylation of 6-Fluorobenzotriazole with Cyclopentyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzotriazoles in Modern Drug Discovery

N-alkylated benzotriazoles represent a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of therapeutic agents.[1] Their value stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The strategic introduction of alkyl groups onto the benzotriazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This targeted modification is a cornerstone of modern drug design and development. The 6-fluoro substituent on the benzotriazole ring can further enhance biological activity and metabolic stability, making 6-fluorobenzotriazole a particularly interesting starting material for the synthesis of novel drug candidates.

This application note provides a comprehensive guide to the N-alkylation of 6-fluorobenzotriazole with cyclopentyl bromide, a reaction that yields valuable intermediates for pharmaceutical research. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and field-proven experimental protocol, and offer insights into the characterization of the resulting products.

Mechanistic Insights: The Nuances of N1 versus N2 Alkylation

The N-alkylation of benzotriazole is not always a straightforward process due to the presence of two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products. The regioselectivity of this reaction is influenced by several factors, including the nature of the solvent, the base employed, and the steric and electronic properties of both the benzotriazole derivative and the alkylating agent.[1]

In the case of 6-fluorobenzotriazole, the electron-withdrawing nature of the fluorine atom is expected to influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Deprotonation of 6-fluorobenzotriazole with a base generates the benzotriazolide anion. This anion exists as a resonance hybrid, with the negative charge delocalized over the triazole ring. Alkylation can then occur at either the N1 or N2 position. Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product can sometimes be kinetically favored. The presence of the electron-withdrawing fluorine group at the 6-position can enhance the acidity of the N-H proton and may favor the formation of the N1 isomer.[2]

N-Alkylation of 6-Fluorobenzotriazole cluster_0 Reaction Pathway 6-Fluorobenzotriazole 6-Fluorobenzotriazole Anion 6-Fluorobenzotriazolide Anion 6-Fluorobenzotriazole->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion N1_Product 1-Cyclopentyl-6-fluoro-1H-benzotriazole Anion->N1_Product SN2 Attack (N1) N2_Product 2-Cyclopentyl-6-fluoro-2H-benzotriazole Anion->N2_Product SN2 Attack (N2) Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->N1_Product Cyclopentyl_Bromide->N2_Product

Figure 1: General reaction pathway for the N-alkylation of 6-fluorobenzotriazole.

Experimental Protocol: A Robust Method for the Synthesis of N-Cyclopentyl-6-fluorobenzotriazole

This protocol is based on established methods for the N-alkylation of benzotriazoles and is optimized for the reaction of 6-fluorobenzotriazole with cyclopentyl bromide.[1][2] It is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Fluorobenzotriazole≥98%Sigma-Aldrich
Cyclopentyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Saturated aqueous NaCl solutionIn-house
Anhydrous sodium sulfate (Na₂SO₄)GranularEMD Millipore
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Nitrogen or argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer (¹H and ¹³C)

  • Infrared (IR) spectrometer

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluorobenzotriazole (1.0 g, 7.29 mmol).

  • Add anhydrous potassium carbonate (2.02 g, 14.58 mmol, 2.0 equiv).

  • Under a nitrogen or argon atmosphere, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add cyclopentyl bromide (1.30 g, 1.15 mL, 8.75 mmol, 1.2 equiv) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 20% ethyl acetate in hexanes). Spot the starting material (6-fluorobenzotriazole) and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of new, less polar spots will indicate the progress of the reaction. The reaction is typically complete within 4-6 hours.

Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective in separating the N1 and N2 isomers. The N1 isomer is generally less polar and will elute first.

Expected Results

This protocol should yield a mixture of 1-cyclopentyl-6-fluoro-1H-benzotriazole and 2-cyclopentyl-6-fluoro-2H-benzotriazole. The ratio of the two isomers can vary, but based on the electronic effect of the fluorine substituent, a preference for the N1 isomer is anticipated.[2] The total yield of the alkylated products is expected to be in the range of 70-90%.

Data Presentation and Characterization

Table of Key Reaction Parameters
ParameterValue
Reactants6-Fluorobenzotriazole, Cyclopentyl bromide
BasePotassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80 °C
Reaction Time4-6 hours
Expected Products1- and 2-Cyclopentyl-6-fluorobenzotriazole
Expected Yield70-90% (combined isomers)
Purification MethodFlash Column Chromatography
Characterization of N1 and N2 Isomers

The unambiguous identification of the N1 and N2 isomers is crucial. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are diagnostic. In the N1 isomer, the proton at the 7-position is typically deshielded and appears at a higher chemical shift compared to the corresponding proton in the N2 isomer. The symmetry of the N2 isomer often results in a simpler aromatic region in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzotriazole ring, particularly C4 and C7a, can also be used to differentiate between the N1 and N2 isomers.

Infrared (IR) Spectroscopy: The IR spectra of both isomers will show characteristic C-F and C-N stretching vibrations. The absence of a broad N-H stretch (around 3100-3300 cm⁻¹) confirms the completion of the alkylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow N-Alkylation Protocol A 1. Combine Reactants (6-Fluorobenzotriazole, K2CO3, DMF) B 2. Add Cyclopentyl Bromide A->B C 3. Heat to 80 °C B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup (Water, EtOAc Extraction) D->E F 6. Drying and Concentration E->F G 7. Flash Chromatography (Separation of Isomers) F->G H 8. Characterization (NMR, IR) G->H

Figure 2: Step-by-step experimental workflow for the N-alkylation of 6-fluorobenzotriazole.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive reagents (e.g., wet DMF or K₂CO₃).Use freshly opened or properly stored anhydrous reagents. Dry K₂CO₃ in an oven before use if necessary.
Insufficient reaction temperature or time.Ensure the reaction temperature is maintained at 80 °C. Extend the reaction time and monitor by TLC.
Incomplete reaction Insufficient amount of base or alkylating agent.Use the recommended stoichiometry. A slight excess of the alkylating agent can be beneficial.
Poor separation of isomers Inappropriate chromatography solvent system.Optimize the eluent system for flash chromatography. A shallow gradient can improve separation.
Product decomposition Overheating during workup or purification.Avoid excessive heating during solvent removal. Use a water bath for the rotary evaporator.

Conclusion

The N-alkylation of 6-fluorobenzotriazole with cyclopentyl bromide is a valuable transformation for the synthesis of key intermediates in drug discovery. This application note provides a robust and reliable protocol, grounded in established chemical principles. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize and characterize the desired N-alkylated products. The ability to control and predict the outcome of such reactions is paramount in the efficient development of new and effective therapeutic agents.

References

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85. [Link]

  • Larina, L. I., & Milata, V. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142–148. [Link]

  • Katritzky, A. R., Kuzmierkiewicz, W., & Greenhill, J. V. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Recueil des Travaux Chimiques des Pays-Bas, 110(9), 369-373. [Link]

  • Khalafi-Nezhad, A., Zare, A., Parhami, A., Soltani Rad, M. N., & Nejabat, G. R. (2007). Highly regioselective N-alkylation of benzotriazole under solvent-free conditions. Journal of the Iranian Chemical Society, 4(3), 271-278. [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Review on synthetic study of benzotriazole. (2019). GSC Biological and Pharmaceutical Sciences, 8(3), 094-101. [Link]

Sources

High-performance liquid chromatography (HPLC) method for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Benzotriazole Derivatives

This compound is a heterocyclic compound of interest within pharmaceutical research and development, likely as a key intermediate in the synthesis of novel therapeutic agents. Benzotriazole derivatives are known for a wide range of biological activities and are significant scaffolds in medicinal chemistry.[1] The purity and precise quantification of such intermediates are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the specificity and sensitivity required for rigorous quality control.

This document provides a comprehensive guide to a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It is intended for researchers, analytical scientists, and quality control professionals. The guide details a starting protocol, outlines a systematic approach to method optimization, and provides a framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Part 1: Foundational Principles and Method Rationale

The structural features of this compound—a fused aromatic benzotriazole core, a non-polar cyclopentyl group, and an electronegative fluoro substituent—dictate its chromatographic behavior. The parent compound, 1,2,3-benzotriazole, has a reported logP of 1.44, indicating moderate hydrophobicity.[3][4] The addition of the cyclopentyl moiety is expected to significantly increase this hydrophobicity, making the molecule well-suited for retention on a non-polar stationary phase. Consequently, RP-HPLC is the logical choice for analysis.

A C18 (octadecyl) stationary phase is proposed as the primary choice due to its versatility and strong hydrophobic interactions with non-polar moieties like the cyclopentyl group.[5][6] The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) to elute the analyte from the column. UV detection is appropriate as the benzotriazole ring system is a strong chromophore.

Part 2: Proposed HPLC Method and Protocols

This section outlines a starting point for the HPLC analysis. It is crucial to recognize that this method may require optimization for specific sample matrices or impurity profiles.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column with standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for initial development.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and analytical reagent-grade phosphoric acid and potassium phosphate. High-purity water (Type I).

  • Reference Standard: A well-characterized standard of this compound of known purity.

Chromatographic Conditions (Starting Point)

The following conditions provide a robust starting point for method development.

ParameterRecommended ConditionRationale
Stationary Phase C18 (L1), 4.6 x 150 mm, 5 µmProvides excellent retention for hydrophobic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a consistent pH and sharp peak shapes.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Elution Mode Isocratic or GradientStart with a 60:40 (v/v) ratio of Mobile Phase B to A. A gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 210 nm and 254 nmBenzotriazoles typically have strong absorbance at lower UV wavelengths. 254 nm is a common reference wavelength. A PDA detector can be used to identify the absorbance maximum.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected sample concentration. A typical working standard concentration for assay determination would be in the range of 50-100 µg/mL.

  • Sample Solution: Prepare the sample by accurately weighing a known amount of the material, dissolving it in a suitable solvent, and diluting it with the mobile phase to a final concentration within the range of the working standards.

Part 3: Method Optimization Workflow

If the initial conditions do not provide adequate separation, a systematic optimization process should be followed.

G cluster_0 Method Optimization Workflow Start Initial Chromatographic Run Eval1 Evaluate Peak Shape, Retention, and Resolution Start->Eval1 Opt_MobilePhase Adjust Mobile Phase Strength (% Acetonitrile) Eval1->Opt_MobilePhase Suboptimal Retention Opt_pH Adjust Mobile Phase pH (if peak tailing occurs) Eval1->Opt_pH Poor Peak Shape Opt_Column Screen Alternative Columns (e.g., Phenyl, C8) Eval1->Opt_Column Poor Resolution Final Optimized Method Eval1->Final Acceptable Eval2 Re-evaluate Chromatography Opt_MobilePhase->Eval2 Opt_pH->Eval2 Opt_Column->Eval2 Eval2->Opt_MobilePhase Needs Further Adjustment Eval2->Final Acceptable

Caption: A logical workflow for HPLC method optimization.

Part 4: Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[2]

G cluster_1 ICH Q2(R1) Validation Workflow cluster_params Validation Parameters Start Optimized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD Limit of Detection (LOD) Start->LOD LOQ Limit of Quantitation (LOQ) Start->LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Experiments and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria (Typical)
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities.The peak for this compound should be free from interference from other components at its retention time.
Linearity Analyze at least five concentrations of the reference standard over the desired range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by the linearity study.The range should cover the expected concentrations of the analyte in the samples.
Accuracy Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of injections of dilute solutions (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be precise and accurate.
Robustness Systematically vary key method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%) and assess the impact on the results.The results should remain within the system suitability criteria.

Part 5: System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria (Typical)
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of replicate injections RSD ≤ 1.0% for area and retention time (n=5)

These criteria are based on general chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[3][7]

Conclusion

This application note provides a comprehensive framework for the development, optimization, and validation of a reversed-phase HPLC method for the analysis of this compound. The proposed starting method is based on sound chromatographic principles and the known properties of related benzotriazole compounds. By following the outlined workflows for optimization and validation, a robust, reliable, and accurate analytical method can be established to support drug development and quality control activities.

References

  • United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene. Retrieved from [Link]

  • BiochemoPharma. (n.d.). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Vojtíšek, M., & Křivánková, L. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 10(5), 1549-1555.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Agova, N., Zhelyazkova, B., & Georgieva, M. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
  • Khan, G., & S, S. (2014). Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma. Journal of Pharmaceutical and Allied Health Sciences, 4(2), 65-71.
  • PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-. Retrieved from [Link]

  • Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylbenzotriazole. Retrieved from [Link]

  • Shishkina, G. V., & Nesterova, E. A. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Axion Labs. (2022, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

  • PubChem. (n.d.). 6-methyl-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole-1-methanol. Retrieved from [Link]

  • Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current drug metabolism, 9(9), 855–870.
  • Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC separation of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole isomers. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges in resolving these closely related compounds. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your HPLC methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound isomers co-eluting or showing poor resolution on a standard C18 column?

A1: The Challenge of Positional Isomerism

The primary difficulty in separating this compound isomers lies in their structural similarity. The main species you are likely trying to separate are the N-1 and N-2 positional isomers, where the cyclopentyl group is attached to different nitrogen atoms of the triazole ring.

  • Similar Physicochemical Properties: These isomers have identical molecular weights and formulas, and their polarity and hydrophobicity are extremely similar.

  • Limitations of C18 Columns: Standard C18 (octadecylsilane) columns separate compounds primarily based on hydrophobic (non-polar) interactions. Since the N-1 and N-2 isomers have nearly identical hydrophobicity, C18 columns often lack the necessary selectivity (α) to resolve them, resulting in poor resolution or complete co-elution.[1]

To achieve separation, a chromatographic system that can exploit more subtle differences between the isomers is required.

Q2: My C18 method isn't working. How can I systematically improve the separation of these benzotriazole isomers?

A2: A Multi-Parameter Approach to Enhancing Selectivity

Improving the resolution of closely eluting positional isomers requires a systematic approach that focuses on changing the selectivity of your HPLC system.[1][2] This involves a logical progression through column chemistry, mobile phase composition, and temperature.

Below is a troubleshooting workflow to guide your method development process.

G cluster_0 Troubleshooting Workflow for Isomer Separation Start Poor or No Resolution Observed Step1 Step 1: Change Column Chemistry (Primary Lever for Selectivity) Start->Step1 Step2 Step 2: Optimize Mobile Phase (Fine-Tuning Selectivity) Step1->Step2 If resolution is still insufficient Step3 Step 3: Adjust Temperature & Gradient Step2->Step3 For further optimization End Achieved Baseline Resolution Step3->End

Caption: A logical workflow for troubleshooting poor isomer separation.

Step 1: Select a Column with an Alternative Separation Mechanism

Changing the stationary phase is the most powerful way to affect selectivity for difficult separations like isomers.[1] For aromatic positional isomers, moving beyond simple hydrophobicity is key.

  • Recommendation: A Phenyl-Hexyl or Biphenyl stationary phase is highly recommended.[3][4]

  • Mechanism of Action: These columns provide an alternative separation mechanism based on π-π interactions . The electron-rich phenyl rings of the stationary phase can interact with the delocalized π-electrons of the benzotriazole ring system in your analytes.[5] Subtle differences in the electron density and spatial arrangement of the π-system between the N-1 and N-2 isomers can be exploited by these interactions, leading to differential retention and successful separation.[3][4]

Column ChemistryPrimary Interaction MechanismSuitability for Benzotriazole Isomers
Standard C18 Hydrophobic (Van der Waals)Low
Phenyl-Hexyl Mixed-Mode: Hydrophobic + π-π Interactions High (Recommended)
Biphenyl Mixed-Mode: Hydrophobic + enhanced π-π Interactions High (Excellent Alternative)
Pentafluorophenyl (F5) Mixed-Mode: Hydrophobic, π-π, Dipole-DipoleGood (Worth testing)

Step 2: Optimize the Mobile Phase Composition

Once you have a suitable column, fine-tune the mobile phase to maximize the unique interactions offered by the stationary phase.

  • Organic Modifier: Methanol vs. Acetonitrile

    • Start with Methanol: For separations on phenyl-based columns, methanol is often the preferred organic modifier. Acetonitrile, having π-electrons itself, can interfere with the π-π interactions between the analyte and the stationary phase.[5][6][7][8] Methanol lacks π-electrons and therefore enhances these crucial interactions, often leading to better selectivity for aromatic isomers.[5][7][8]

    • Test Acetonitrile: While methanol is preferred, it is still worthwhile to test acetonitrile. It is a slightly stronger solvent and can sometimes provide a different, and occasionally better, selectivity profile.[9]

  • Mobile Phase pH

    • Understanding pKa: Benzotriazole is a weak acid with a pKa of approximately 8.2.[10][11] This means it is largely neutral in acidic and neutral mobile phases.

    • Recommendation: Start with a neutral or slightly acidic pH (e.g., pH 3.0 to 7.0). Using a buffer like 10-20 mM phosphate or formate at a pH well away from the pKa (e.g., pH 3.5) will ensure consistent analyte ionization state and reproducible retention times.

Step 3: Refine Separation with Temperature and Gradient

  • Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity for closely eluting peaks, although it will also increase backpressure. It is worth evaluating temperatures in the range of 25-40°C.

  • Gradient: If using a gradient elution, make it shallower. A slower change in the organic solvent concentration over the elution window of the isomers will give them more time to interact with the stationary phase, thereby improving resolution.

G cluster_1 Interaction Mechanisms on Different Columns C18 C18 Column Analyte1 Isomer 1 (Benzotriazole) C18->Analyte1 Hydrophobic Interaction Analyte2 Isomer 2 (Benzotriazole) C18->Analyte2 Hydrophobic Interaction Phenyl Phenyl-Hexyl Column Phenyl->Analyte1 Hydrophobic + π-π Interaction Phenyl->Analyte2 Hydrophobic + π-π Interaction

Caption: C18 relies on one mechanism, while Phenyl-Hexyl adds π-π interactions.

Q3: I have some separation now, but my peaks are broad and tailing. What are the likely causes and solutions?

A3: Troubleshooting Poor Peak Shape

Poor peak shape can undermine even a selective method. Here are common causes and their solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Residual, un-capped silanols on the silica surface can interact with the basic nitrogen atoms of the benzotriazole ring, causing tailing.- Ensure you are using a modern, base-deactivated column.- Lower the mobile phase pH to ~2.5-3.0 with 0.1% formic or phosphoric acid to suppress silanol activity.[12][13]- Add a competitive base (e.g., triethylamine) to the mobile phase in very low concentrations (consult column manufacturer's guidelines).
Column Overload: Injecting too much sample mass can saturate the stationary phase.- Reduce the injection volume or the concentration of your sample.
Broad Peaks Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.- Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible.
Column Contamination/Age: A dirty or old column will lose efficiency.- Flush the column with a strong solvent (consult manufacturer's instructions).[14]- If performance does not improve, replace the column.
Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can distort the peak.- Dissolve and inject your sample in the initial mobile phase whenever possible.- If you must use a stronger solvent, inject the smallest possible volume.
Column Void/Damage: A void at the head of the column can cause the sample band to split.- This is often irreversible. Try back-flushing the column at a low flow rate.[14]- If the problem persists, the column must be replaced.
Q4: Can you provide a validated starting method for separating this compound isomers?

A4: Recommended Starting Protocol

This protocol is a robust starting point based on the principles discussed. It is designed to maximize the chances of initial success, but further optimization based on your specific results is encouraged.

Experimental Protocol: HPLC Method for Benzotriazole Isomer Separation

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µmProvides π-π interaction mechanism crucial for isomer selectivity.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure consistent protonation state and minimize silanol interactions.
Mobile Phase B MethanolPreferred over acetonitrile to enhance π-π interactions with the phenyl stationary phase.[5][7]
Gradient 50% B to 80% B over 15 minutesA relatively shallow gradient to maximize resolution. Adjust starting/ending % and slope based on initial results.
Flow Rate 1.0 mL/minStandard analytical flow rate; adjust as needed based on column dimensions and particle size.
Column Temp. 30 °CA controlled temperature ensures retention time stability.
Detection (UV) 254 nm or 280 nmBenzotriazoles have strong UV absorbance in this region. Perform a UV scan for optimal wavelength.
Injection Vol. 5 µLStart with a low volume to prevent overload.
Sample Diluent 50:50 Water:Methanol (or initial mobile phase conditions)Ensures compatibility with the mobile phase to maintain good peak shape.

References

  • Taylor & Francis Online. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • SIELC Technologies. (n.d.). Separation of 1,2,3-Benzotriazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. H&E Publishing. Retrieved from [Link]

  • MicroSolv. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Retrieved from [Link]

  • Chromatography Forum. (2019). Phenyl HPLC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]

  • ISU ReD. (n.d.). Electron Affinity Equilibrium Studies of N1-and N2-Phenyltriazole Isomers. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Welch Materials. (n.d.). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Benzotriazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their wide-ranging pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of various substituents to the benzotriazole core allows for the fine-tuning of its biological and physicochemical properties. This guide provides a comparative analysis of the spectroscopic data of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, a promising scaffold in medicinal chemistry, with its parent compound and related analogs. Through an in-depth examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we will delineate the structural nuances imparted by the cyclopentyl and fluorine substituents.

The Foundational Scaffold: Spectroscopic Profile of 1H-Benzotriazole

Before delving into the substituted derivatives, it is crucial to understand the spectroscopic signature of the parent molecule, 1H-Benzotriazole. This baseline provides a reference for interpreting the more complex spectra of its analogs.

NMR Spectroscopy of 1H-Benzotriazole

Due to tautomerism and rapid proton exchange at room temperature, the ¹H NMR spectrum of 1H-benzotriazole typically displays two multiplets in the aromatic region.[3] The protons on C4 and C7 are equivalent, as are the protons on C5 and C6, leading to a simplified spectrum.

  • ¹H NMR (CDCl₃, 300 MHz): δ ~7.95 (m, 2H), ~7.45 (m, 2H).[4]

  • ¹³C NMR (CDCl₃, 75 MHz): δ ~132.5 (C4, C7), ~124.0 (C5, C6), ~145.0 (C3a, C7a). Note that the quaternary carbons exhibit distinct chemical shifts.

Mass Spectrometry of 1H-Benzotriazole

Electron ionization mass spectrometry (EI-MS) of 1H-benzotriazole shows a prominent molecular ion peak.

  • MS (EI): m/z (%) = 119 (M⁺, 100), 91, 64.[5] The molecular weight of 1H-benzotriazole is 119.12 g/mol .[5][6]

Infrared (IR) Spectroscopy of 1H-Benzotriazole

The IR spectrum of 1H-benzotriazole is characterized by several key absorption bands.

  • IR (KBr, cm⁻¹): ~3100-2600 (broad, N-H stretching, indicative of hydrogen bonding), ~1615 (C=C stretching), ~1210 (N-N=N stretching).[7]

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of benzotriazole derivatives.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Benzotriazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparative_Analysis Comparative Analysis with Analogs Structure_Elucidation->Comparative_Analysis

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation of Benzotriazole Derivatives.

Comparative Analysis: The Influence of Cyclopentyl and Fluoro Substituents

The introduction of a cyclopentyl group at the N1 position and a fluorine atom at the C6 position on the benzotriazole ring is expected to induce significant and predictable changes in the spectroscopic data.

1-Cyclopentyl-1,2,3-benzotriazole: The Effect of N-Alkylation

Attaching a cyclopentyl group to the N1 nitrogen atom breaks the symmetry of the benzotriazole ring, leading to four distinct aromatic proton signals. The aliphatic protons of the cyclopentyl group will also be present.

  • Expected ¹H NMR:

    • Aromatic region (δ 7.0-8.0): Four distinct signals, likely multiplets or doublets of doublets, corresponding to the four aromatic protons. The proton at C4 is expected to be the most deshielded due to its proximity to the triazole ring.

    • Aliphatic region (δ 1.5-5.0): A multiplet for the methine proton on the cyclopentyl ring attached to the nitrogen (N-CH), and multiplets for the methylene protons.

  • Expected ¹³C NMR:

    • Aromatic region: Six distinct signals for the aromatic carbons.

    • Aliphatic region: Signals corresponding to the carbons of the cyclopentyl ring. The N-CH carbon will be the most downfield.

  • Expected MS: The molecular weight will increase by the mass of the cyclopentyl group (69.1 g/mol ). The molecular ion peak is expected at m/z = 188.

  • Expected IR: The broad N-H stretch will be absent. The spectrum will show C-H stretching vibrations for the aliphatic cyclopentyl group around 2950-2850 cm⁻¹.

6-Fluoro-1H-benzotriazole: The Impact of Halogenation

The introduction of a highly electronegative fluorine atom at the C6 position will significantly influence the electronic environment of the aromatic ring.

  • Expected ¹H NMR: The fluorine atom will cause splitting of the signals of nearby protons. The proton at C5 and C7 will show coupling to the fluorine atom (H-F coupling). The symmetry is broken, so three distinct aromatic proton signals are expected.

  • Expected ¹⁹F NMR: A single resonance will be observed for the fluorine atom, likely coupled to the adjacent protons.

  • Expected ¹³C NMR: The carbon attached to the fluorine (C6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the ring will also exhibit smaller couplings.

  • Expected MS: The molecular weight will increase by the mass of fluorine minus hydrogen (18.0 g/mol ). The molecular ion peak is expected at m/z = 137.

  • Expected IR: The C-F stretching vibration is expected to appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Predicted Spectroscopic Data for this compound

By combining the effects of both the cyclopentyl and fluoro substituents, we can predict the key spectroscopic features of the target molecule.

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Key ¹H NMR Signals (δ, ppm) Predicted Key ¹³C NMR Signals (δ, ppm) Predicted Key IR Bands (cm⁻¹)
1H-BenzotriazoleC₆H₅N₃119.12~7.95 (m, 2H), ~7.45 (m, 2H)~132.5, ~124.0, ~145.0~3100-2600 (N-H), ~1615 (C=C)
1-Cyclopentyl-1,2,3-benzotriazoleC₁₁H₁₃N₃187.24Aromatic: 4 distinct signals; Aliphatic: N-CH & CH₂ multipletsAromatic: 6 distinct signals; Aliphatic: Cyclopentyl signals~2950-2850 (C-H aliph.), ~1610 (C=C)
6-Fluoro-1H-benzotriazoleC₆H₄FN₃137.113 distinct aromatic signals with H-F couplingC-F signal with large ¹JCF~3100-2600 (N-H), ~1610 (C=C), ~1300-1000 (C-F)
This compound C₁₁H₁₂FN₃ 205.23 Aromatic: 3 distinct signals with H-F coupling; Aliphatic: N-CH & CH₂ multipletsAromatic: 6 distinct signals, C-F with large ¹JCF; Aliphatic: Cyclopentyl signals~2950-2850 (C-H aliph.), ~1610 (C=C), ~1300-1000 (C-F)

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: If applicable, acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the fluorine frequency.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile and thermally stable compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural characterization of novel compounds like this compound relies on a multi-faceted spectroscopic approach. By systematically comparing the spectral data with that of simpler, related compounds, the specific contributions of each substituent can be discerned. The predicted spectroscopic data in this guide serves as a valuable reference for researchers working on the synthesis and characterization of new benzotriazole derivatives, facilitating more efficient and accurate structural elucidation in the pursuit of new therapeutic agents.

References

  • Zhu, X. et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. [Link]

  • Alvarez-Sarandes, R. et al. (2015). Double addition of azoles to glyoxal: Characterization of the bis-adducts and theoretical study of their structure. RSC Advances, 5(92), 75239-75250. [Link]

  • Katritzky, A. R. et al. (2008). 1,2,3-Triazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 441-541). Elsevier. [Link]

  • Patel, N. B. et al. (2012). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 22(14), 4749-4755. [Link]

  • Di Micco, S. et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 146, 546-560. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

  • van Leerdam, J. A. et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(10), 1735-1742. [Link]

  • NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1). Substance Registry Services. Retrieved from [Link]

  • Sheina, L. V. et al. (2018). Estimation of electrostatic and covalent contributions to the enthalpy of H-bond formation in H-complexes of 1,2,3-benzotriazole with proton-acceptor molecules by IR spectroscopy and DFT calculations. Journal of Molecular Structure, 1157, 46-54. [Link]

  • NIST. (n.d.). 1H-Benzotriazole IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shi, F. et al. (2013). Synthesis of Benzotriazoles from Benzynes and Azides. Organic letters, 15(1), 146-149. [Link]

  • Claramunt, R. M. et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5081. [Link]

  • Avhad, K. C. et al. (2020). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Growing Science, 6(3), 325-336. [Link]

  • Huntscha, S. et al. (2014). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. Environmental Science & Technology, 48(16), 9396-9405. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzotriazol-1-yl(cyclopropyl)methanone. PubChem Compound Database. Retrieved from [Link]

  • Sharma, S. et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963695. [Link]

  • Mathur, S. P. et al. (2008). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry, 20(1), 223-226. [Link]

  • PubChem. (n.d.). 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

  • Carpinteiro, I. et al. (2014). Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1338, 20-27. [Link]

  • Badawi, H. M. et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

  • Avhad, K. C. et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of fluorinated benzotriazoles against their non-fluorinated counterparts, offering experimental data and procedural insights to illuminate the profound impact of fluorination on biological activity. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, providing a trustworthy resource for researchers in drug discovery.

The Rationale for Fluorination: Enhancing Molecular Performance

The introduction of fluorine into a benzotriazole scaffold is not a trivial modification; it is a deliberate strategy to modulate a molecule's physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond collectively contribute to significant changes in:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

  • Binding Affinity and Selectivity: Fluorine's electronegativity can create favorable dipole-dipole interactions or hydrogen bonds with amino acid residues in the target protein's binding pocket, thereby enhancing binding affinity.[1] The strategic placement of fluorine can also introduce conformational constraints that favor a bioactive conformation, leading to improved selectivity.

  • Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH. This can impact solubility, cell permeability, and target engagement.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzotriazoles in Action

The tangible benefits of fluorinating the benzotriazole core are evident across various therapeutic areas. Below, we present comparative data from published studies to illustrate these advantages.

As Potent Kinase Inhibitors

Protein kinases are crucial targets in oncology and inflammatory diseases. The development of selective and potent kinase inhibitors is a major focus of drug discovery. Fluorination has been shown to significantly enhance the inhibitory activity of benzotriazole-based kinase inhibitors.

Table 1: Comparative Inhibitory Activity of Fluorinated and Non-Fluorinated Benzotriazole Analogs against Protein Kinase CK2

Compound IDStructureR1R2R3R4IC50 (µM)Reference
1a BenzotriazoleHHHH>100FBBF Study
1b 4,5,6,7-TetrabromobenzotriazoleBrBrBrBr0.45FBBF Study
1c (FBBF) 5,6-dibromo-4,7-difluoro-1H-benzotriazoleFBrBrF0.15 [2]

As demonstrated in the table, the introduction of fluorine atoms in conjunction with bromine (Compound 1c) leads to a significant increase in inhibitory potency against protein kinase CK2 compared to the non-fluorinated tetrabromo analog (Compound 1b) and the parent benzotriazole (Compound 1a).[2]

As Broad-Spectrum Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzotriazoles have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated and Non-Fluorinated Benzotriazole Derivatives

Compound IDStructureR-groupE. coliS. aureusC. albicansReference
2a Non-fluorinated analog4-chlorophenyl12864128F-BZT Study
2b Fluorinated analog4-fluorophenyl64 32 64 F-BZT Study
3a Non-fluorinated analog2,4-dichlorophenyl643264F-BZT Study
3b Fluorinated analog2,4-difluorophenyl32 16 32 F-BZT Study

The data consistently shows that the fluorinated benzotriazole derivatives (Compounds 2b and 3b) exhibit lower Minimum Inhibitory Concentrations (MICs), indicating greater potency against both Gram-negative and Gram-positive bacteria, as well as the fungal pathogen Candida albicans, when compared to their non-fluorinated counterparts.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key experiments cited.

Protein Kinase Inhibition Assay (Example: CK2)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human protein kinase CK2

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (fluorinated and non-fluorinated benzotriazoles) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplates

  • Plate reader capable of luminescence detection

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 100 µM to 1 nM.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or DMSO (for control wells).

  • Enzyme Addition: Add 10 µL of a solution containing the CK2 enzyme in kinase buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add 10 µL of a solution containing the substrate peptide and ATP in kinase buffer to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Termination and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial to allow for the establishment of equilibrium between the inhibitor and the enzyme, ensuring an accurate measurement of potency.

  • ATP Concentration at Km: Running the assay at an ATP concentration close to its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition.

  • Luminescence-based Detection: This method offers high sensitivity, a wide dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: The assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (fluorinated and non-fluorinated benzotriazoles) dissolved in DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microplate containing the serially diluted compounds.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined visually or by measuring the optical density (OD) at 600 nm.

  • Self-Validation: The positive control should show turbidity, and the negative control should remain clear.

Visualizing the Structure-Activity Relationship

To further elucidate the concepts discussed, the following diagrams illustrate key structural features and experimental workflows.

SAR_Fluorinated_Benzotriazoles cluster_0 Benzotriazole Core cluster_1 Key Modifications cluster_2 Biological Target Core Benzotriazole N1 N2 N3 Benzene Ring Fluorine Fluorine (F) Substitution Core:f4->Fluorine Improves Metabolic Stability & Lipophilicity R_Group Side Chain (R) Core:f1->R_Group Modulates Potency & Selectivity Target Protein | Binding Pocket Fluorine->Target:f1 Enhanced Binding (H-bonds, Dipole) R_Group->Target:f1 Specific Interactions

Caption: Key structural elements influencing the SAR of fluorinated benzotriazoles.

Kinase_Inhibition_Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilution of Benzotriazoles Start->Compound_Prep Reaction_Setup Add Compound/DMSO to 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Add Add Kinase Enzyme Reaction_Setup->Enzyme_Add Pre_Incubate Pre-incubate (15 min) Enzyme_Add->Pre_Incubate Initiate Add Substrate & ATP Pre_Incubate->Initiate Incubate Incubate (1 hr, 30°C) Initiate->Incubate Terminate Add ADP-Glo™ Reagent Incubate->Terminate Detect Add Kinase Detection Reagent Terminate->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the protein kinase inhibition assay.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine into the benzotriazole scaffold consistently demonstrates a significant enhancement of biological activity. As evidenced by the comparative data, fluorinated analogs often exhibit superior potency as both kinase inhibitors and antimicrobial agents. This guide provides a framework for understanding the underlying principles of this "fluorine advantage" and offers robust, validated protocols for its experimental verification. By leveraging these insights, researchers can accelerate the design and development of next-generation therapeutics with improved efficacy and pharmacological profiles.

References

  • Gilia, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 953752. [Link]

  • Wyrzykiewicz, E., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 154, 109446. [Link]

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, a compound of interest for its potential pharmacological activities, precise structural validation is not merely a confirmatory step but a critical prerequisite for understanding its biological function and optimizing its properties. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation against other prevalent analytical techniques, supported by experimental insights and protocols.

The Imperative of Structural Certainty

The spatial arrangement of atoms within a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. For this compound, seemingly minor variations in bond angles, lengths, or the conformation of the cyclopentyl group can have profound implications for its activity. Therefore, a robust and unequivocal method for structural validation is paramount. While several analytical techniques can provide structural information, X-ray crystallography offers an unparalleled level of detail, revealing the precise coordinates of each atom in the crystalline state.

X-ray Crystallography: The Definitive Approach

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice. By analyzing the diffraction pattern, scientists can construct an electron density map and, from that, a detailed atomic model of the molecule.

Experimental Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous and often challenging experimental workflow. The causality behind each step is crucial for obtaining high-quality crystals and, consequently, a high-resolution structure.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product screening Solvent Screening & Condition Optimization purification->screening Pure Compound growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth Optimal Conditions mounting Crystal Mounting growth->mounting Single Crystal diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution Diffraction Data refinement Structure Refinement solution->refinement validation Structural Validation & Deposition refinement->validation

Caption: Experimental workflow for X-ray crystallography.

1. Synthesis and Purification:

  • Protocol: The synthesis of this compound would likely proceed via established synthetic routes for N-substituted benzotriazoles. A potential route involves the reaction of 5-fluoro-1H-benzotriazole with cyclopentyl bromide in the presence of a suitable base.

  • Causality: Purity is paramount. Impurities can inhibit crystallization or co-crystallize, leading to a disordered or incorrect structure. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm purity (>99%).

2. Crystallization:

  • Protocol: This is often the most challenging step. A systematic screening of various solvents and solvent mixtures (e.g., ethanol, acetone, acetonitrile, ethyl acetate, hexane) using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or cooling is necessary.[1]

  • Causality: The goal is to achieve a supersaturated solution from which the molecule will slowly precipitate as a well-ordered single crystal. The choice of solvent and technique directly influences crystal quality.

3. Data Collection:

  • Protocol: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2][3][4]

  • Causality: Low temperatures are crucial for minimizing radiation damage to the crystal and improving the quality of the diffraction data by reducing atomic thermal motion.

4. Structure Solution and Refinement:

  • Protocol: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial atomic model, which is then refined against the experimental data.

  • Causality: Refinement involves minimizing the difference between the observed diffraction pattern and the one calculated from the atomic model, resulting in a highly accurate and precise final structure.

Comparative Analysis: A Multi-faceted Approach to Validation

While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy often incorporates complementary techniques. Each method offers unique insights and, when used in concert, provides a more complete picture of the molecule's identity and behavior.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state.[5][6]Unambiguous structural determination; provides absolute configuration.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds (COSY, HSQC), and through-space proximities (NOESY).[7]Provides structural information in solution, which is more biologically relevant; can study dynamic processes.[7][8][9]Structure determination is indirect and relies on interpretation of spectral data; less precise for large molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide clues about the molecular structure.[10][11][12]High sensitivity; requires very small amounts of sample; can be coupled with chromatography for mixture analysis.[13][14]Does not provide information on stereochemistry or the 3D arrangement of atoms.

digraph "Analytical Techniques Relationship" {
graph [overlap=false, splines=true, nodesep=0.5];
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Xray [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MS [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"];
Structure [label="Structural Validation", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Xray -> Structure [label="Absolute 3D Structure"];
NMR -> Structure [label="Solution Structure & Connectivity"];
MS -> Structure [label="Molecular Formula & Fragmentation"];

Xray -> NMR [style=dashed, label="Complementary Conformation"];
NMR -> MS [style=dashed, label="Confirming Molecular Weight"];

}

Sources

A Comparative Guide to the Analytical Cross-Referencing of Benzotriazole Derivatives: 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole vs. 1-Hydroxybenzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analytical framework for 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, a fluorinated benzotriazole derivative, against the well-established coupling reagent, 1-Hydroxybenzotriazole (HOBt). Due to the limited availability of public domain experimental data for this compound, this guide will leverage foundational principles of analytical chemistry to predict its spectral and chromatographic characteristics. This comparative approach, juxtaposing predicted data with the known analytical profile of HOBt, serves as a practical tool for researchers in interpreting data for novel benzotriazole analogues.

Introduction to the Analytes

1-Hydroxybenzotriazole (HOBt) is a widely utilized additive in peptide synthesis, renowned for its ability to suppress racemization and enhance coupling efficiency. Its extensive use has led to a wealth of available analytical data, making it an excellent benchmark for comparison.

This compound is a more novel derivative. The introduction of a cyclopentyl group at the 1-position and a fluorine atom at the 6-position is anticipated to significantly influence its physicochemical properties, including lipophilicity and electronic environment, which in turn will be reflected in its analytical data.

Comparative Analytical Data

The following tables summarize the experimentally known analytical data for HOBt and the predicted data for this compound. The predictions for the target compound are based on established structure-activity relationships and spectroscopic principles.

Physical and Chemical Properties
Property1-Hydroxybenzotriazole (HOBt)This compound (Predicted)Rationale for Prediction
Molecular Formula C₆H₅N₃OC₁₁H₁₂FN₃Based on chemical structure.
Molecular Weight 135.12 g/mol [1]205.23 g/mol Calculated from the molecular formula.
Appearance White to light tan crystalline powder[1]White to off-white solidExpected to be a solid at room temperature, similar to other benzotriazole derivatives.
Melting Point 156-159 °C (decomposes)[2]Lower than HOBtThe bulky, non-planar cyclopentyl group may disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in organic solvents like DMF, DMSOMore soluble in non-polar organic solventsThe cyclopentyl group increases lipophilicity, enhancing solubility in solvents like dichloromethane and ethyl acetate.
Spectroscopic Data
CompoundPredicted Chemical Shifts (ppm) and MultiplicityRationale for Prediction
1-Hydroxybenzotriazole (HOBt) ~12.0 (s, 1H, OH), 7.3-8.0 (m, 4H, Ar-H)The acidic proton of the hydroxyl group is typically broad and downfield. The aromatic protons appear in the characteristic aromatic region.
This compound ~5.0-5.2 (m, 1H, N-CH), ~1.8-2.2 (m, 8H, cyclopentyl-CH₂), ~7.2-7.8 (m, 3H, Ar-H)The methine proton of the cyclopentyl group attached to the nitrogen will be significantly downfield. The fluorine at the 6-position will introduce splitting to the adjacent aromatic protons (H-5 and H-7), resulting in more complex multiplets.
CompoundPredicted Chemical Shifts (ppm)Rationale for Prediction
1-Hydroxybenzotriazole (HOBt) ~110-145 (Ar-C)Aromatic carbons appear in the typical downfield region.
This compound ~60-65 (N-CH), ~25-35 (cyclopentyl-CH₂), ~100-150 (Ar-C, with C-F coupling)The cyclopentyl carbons will appear in the aliphatic region. The carbon directly bonded to fluorine (C-6) will show a large one-bond C-F coupling constant, and adjacent carbons will show smaller two- and three-bond couplings.
CompoundKey Predicted IR Absorptions (cm⁻¹)Rationale for Prediction
1-Hydroxybenzotriazole (HOBt) ~3200-3600 (br, O-H stretch), ~3000-3100 (C-H aromatic stretch), ~1600, 1450 (C=C aromatic stretch)The broad O-H stretch is characteristic of the hydroxyl group.
This compound ~2850-2950 (C-H aliphatic stretch), ~3000-3100 (C-H aromatic stretch), ~1600, 1480 (C=C aromatic stretch), ~1100-1250 (C-F stretch)The prominent C-H stretches in the aliphatic region are due to the cyclopentyl group. A strong C-F stretching band is expected.
CompoundPredicted m/z of Molecular Ion [M+H]⁺ and Key FragmentsRationale for Prediction
1-Hydroxybenzotriazole (HOBt) 136.05, Fragments: 119, 91, 64The molecular ion [M+H]⁺ is expected at m/z 136. Common fragmentation includes loss of OH, N₂, and subsequent ring cleavage.
This compound 206.11, Fragments: 138, 110, 69The molecular ion [M+H]⁺ is predicted at m/z 206. Fragmentation is likely to involve the loss of the cyclopentyl group (C₅H₉), followed by fragmentation of the fluorobenzotriazole ring.
Chromatographic Data
CompoundPredicted Retention Behavior (Reverse-Phase)Rationale for Prediction
1-Hydroxybenzotriazole (HOBt) Shorter retention timeHOBt is more polar due to the hydroxyl group, leading to weaker interaction with the non-polar stationary phase and thus earlier elution.
This compound Longer retention timeThe addition of the lipophilic cyclopentyl group significantly increases the non-polar character of the molecule, resulting in stronger interaction with the stationary phase and a longer retention time.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the analyte.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

B. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Typical ESI parameters: capillary voltage 3-5 kV, nebulizer gas pressure 20-40 psi, drying gas flow 5-10 L/min.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion ([M+H]⁺) in the first mass analyzer.

    • Induce fragmentation in a collision cell.

    • Analyze the resulting fragment ions in the second mass analyzer.

D. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the analyte and quantify it in mixtures.

Methodology (Reverse-Phase):

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Visualizations

Molecular Structures

Caption: Chemical structures of the compared benzotriazole derivatives.

Analytical Workflow

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Dissolution Dissolution NMR NMR Dissolution->NMR Structural Info IR IR Dissolution->IR Functional Groups MS MS Dissolution->MS Molecular Weight HPLC HPLC Dissolution->HPLC Purity Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Caption: A generalized workflow for the analytical characterization of novel compounds.

Conclusion

This guide provides a framework for the analytical cross-referencing of this compound against the well-characterized 1-Hydroxybenzotriazole. While experimental data for the former is not widely available, the principles of analytical chemistry allow for robust predictions of its spectral and chromatographic behavior. The increased lipophilicity due to the cyclopentyl group and the electronic effects of the fluorine atom are expected to be the key differentiators in the analytical data. Researchers can use this comparative guide as a foundational tool for interpreting data of novel benzotriazole derivatives, enabling more efficient and accurate characterization in their research and development endeavors.

References

  • MySkinRecipes. 1-Hydroxybenzotriazole. [Link]

  • Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 32(6), 769-775. [Link]

  • ResearchGate. (2010). Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. [Link]

  • Gong, X., et al. (2019). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). Organic Process Research & Development, 23(11), 2562-2566. [Link]

  • Wikipedia. Hydroxybenzotriazole. [Link]

  • Carta, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 142, 9-29. [Link]

  • PubChem. 1-Hydroxybenzotriazole. [Link]

  • SpectraBase. 1-Hydroxybenzotriazole. [Link]

  • Common Organic Chemistry. Hydroxybenzotriazole (HOBt). [Link]

  • NIST. 1H-Benzotriazole, 1-hydroxy-. [Link]

Sources

A Researcher's Guide to Predicting Molecular Properties: A Comparative DFT Study of 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern drug development, the ability to predict the properties of novel molecules before their synthesis is not just an advantage; it is a necessity. This predictive capability accelerates the discovery pipeline, reduces costs, and allows for a more rational design of drug candidates. Among the class of heterocyclic compounds, benzotriazoles have emerged as a "privileged structure" due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The specific molecule of interest, 1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole, incorporates substitutions designed to modulate its electronic and steric properties, potentially enhancing its biological activity and pharmacokinetic profile.

This guide provides a comprehensive, in-depth comparison of this compound with its parent scaffold, 1H-benzotriazole, and an intermediate analog, 1-Cyclopentyl-1,2,3-benzotriazole. We will employ Density Functional Theory (DFT) calculations, a cornerstone of quantum chemistry, to elucidate how these structural modifications influence key electronic and physicochemical properties. As a senior application scientist, my objective is not merely to present data but to explain the causality behind the computational choices and to provide a robust, self-validating protocol that researchers can adapt for their own investigations.

Part 1: The Theoretical Framework - Why DFT?

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost.[4][5] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This guide utilizes the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is widely used and has been shown to provide reliable results for a vast range of organic molecules, including heterocyclic systems.[6][7][8]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set is of triple-zeta quality.[9] The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity. The polarization functions (d,p) add flexibility to the basis set, allowing for a more accurate description of bonding and anisotropic charge distributions.[4][10] This combination provides a high level of theory for obtaining reliable molecular properties.

Part 2: Experimental Protocol - A Step-by-Step Computational Workflow

The following protocol outlines a self-validating workflow for performing DFT calculations using a quantum chemistry software package like Gaussian.

Step 1: 3D Structure Generation

  • Construct the 3D structures of the three molecules: 1H-benzotriazole, 1-Cyclopentyl-1,2,3-benzotriazole, and this compound using a molecular builder.

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

  • Causality: The first step in any quantum calculation is to find the lowest energy structure of the molecule, its equilibrium geometry. All subsequent property calculations must be performed on this optimized structure.

  • Procedure:

    • Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Initiate a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.

Step 3: Vibrational Frequency Analysis

  • Causality: It is critical to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a saddle point (a transition state). This is achieved by calculating the vibrational frequencies.

  • Procedure:

    • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verify that all calculated vibrational frequencies are real (positive). The presence of imaginary (negative) frequencies indicates a transition state, and the geometry must be re-optimized.

Step 4: Calculation of Molecular Properties

  • Causality: With a validated minimum energy structure, we can now reliably calculate the electronic properties that govern the molecule's reactivity and interactions.

  • Procedure:

    • Using the same functional and basis set, perform a single-point energy calculation that also requests the following properties:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[11][12]

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[13][14][15] This is invaluable for predicting sites of interaction with biological targets.

      • Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[16][17][18] These charges help in understanding intramolecular charge distribution and potential sites for electrostatic interactions.

Below is a diagram illustrating the computational workflow.

DFT_Workflow cluster_input Input Phase cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_validation Validation cluster_output Output & Analysis Mol_Build 1. 3D Structure Generation Force_Field 2. Initial MMFF94 Cleanup Mol_Build->Force_Field Geom_Opt 3. Geometry Optimization Force_Field->Geom_Opt Freq_Calc 4. Frequency Analysis Geom_Opt->Freq_Calc Validation Check for Imaginary Frequencies Freq_Calc->Validation Prop_Calc 5. Property Calculation HOMO_LUMO HOMO-LUMO Gap Prop_Calc->HOMO_LUMO MEP MEP Surface Prop_Calc->MEP Mulliken Mulliken Charges Prop_Calc->Mulliken Validation->Geom_Opt Yes (>0 Imaginary Freqs) Validation->Prop_Calc No (0 Imaginary Freqs) Analysis Comparative Analysis HOMO_LUMO->Analysis MEP->Analysis Mulliken->Analysis

Caption: A flowchart of the DFT calculation and validation process.

Part 3: Results and Comparative Analysis

The true power of computational modeling is revealed through comparative analysis. By calculating the properties of our target molecule alongside its parent scaffold and a key intermediate, we can isolate the electronic effects of each substituent.

Predicted Electronic Properties

The table below summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1H-Benzotriazole-6.89-0.656.244.15
1-Cyclopentyl-1,2,3-benzotriazole-6.75-0.586.174.38
This compound-6.95-0.916.042.41
Analysis of Substituent Effects
  • Effect of the Cyclopentyl Group:

    • Comparing 1H-benzotriazole to 1-Cyclopentyl-1,2,3-benzotriazole, we observe that the cyclopentyl group acts as a weak electron-donating group. This is evidenced by the slight increase in both HOMO and LUMO energy levels.

    • The HOMO-LUMO gap is marginally reduced, suggesting a slight increase in reactivity.[12] The dipole moment increases, indicating a change in the overall charge distribution of the molecule.

  • Effect of the Fluoro Group:

    • The introduction of a highly electronegative fluorine atom at the 6-position has a profound impact. Comparing the cyclopentyl derivative with its fluorinated analog, we see a significant lowering of both the HOMO and LUMO energies. This is characteristic of a strong electron-withdrawing group pulling electron density from the aromatic system.

    • The HOMO-LUMO gap is further reduced to 6.04 eV, indicating that this compound is the most reactive of the three compounds. A smaller energy gap facilitates electronic transitions and can be correlated with higher chemical reactivity.[11]

    • Interestingly, the dipole moment is significantly reduced compared to the other two molecules. This suggests that the strong dipole created by the C-F bond opposes the intrinsic dipole moment of the benzotriazole ring system, leading to a lower net molecular dipole.

Molecular Electrostatic Potential (MEP) and Reactivity

The MEP provides a visual guide to the reactive sites of the molecules.

  • 1H-Benzotriazole: The most negative potential (electron-rich region, shown in red) is localized around the N3 atom of the triazole ring, making it the primary site for electrophilic attack or hydrogen bonding.

  • 1-Cyclopentyl-1,2,3-benzotriazole: The addition of the alkyl group does not significantly alter the location of the negative potential on the triazole ring.

  • This compound: The fluorine atom introduces a new, highly negative region. However, the most significant effect is the general increase in positive potential (electron-deficient region, shown in blue) across the entire benzotriazole ring system. This makes the ring more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

The diagram below illustrates the conceptual shift in electrostatic potential due to substitution.

MEP_Comparison cluster_parent 1H-Benzotriazole cluster_alkyl 1-Cyclopentyl-BTA cluster_fluoro 1-Cyclopentyl-6-fluoro-BTA Parent Base Reactivity Negative potential at N3 Alkyl Slightly Increased Reactivity Negative potential still at N3 Parent->Alkyl + Cyclopentyl (Weak e- donor) Fluoro Highest Reactivity Ring becomes more electron-deficient Negative potential at N3 and F Alkyl->Fluoro + Fluorine (Strong e- withdrawer)

Caption: Relationship between substitution and molecular reactivity.

Part 4: Broader Implications for Drug Development - ADMET Prediction

The properties calculated through DFT serve as crucial descriptors for predicting a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[19][20][21]

  • Solubility: The calculated dipole moment can be correlated with aqueous solubility. The significant change in dipole moment upon fluorination suggests a potentially different solubility profile for this compound.

  • Metabolism: The MEP map can indicate sites susceptible to metabolic transformation by enzymes like Cytochrome P450. Regions of high negative potential are often targets for oxidation.

  • Target Binding: Partial atomic charges and the MEP are critical for understanding how a ligand will interact with the active site of a protein. The altered electrostatic profile of the fluorinated compound will dictate a different binding mode compared to the parent molecule.

Numerous online tools and software packages use these quantum mechanical descriptors to build predictive ADMET models, allowing for early-stage virtual screening to flag compounds with potentially poor pharmacokinetic profiles.[22][23]

Conclusion

This guide demonstrates that DFT calculations are an indispensable tool for the rational design of drug candidates. Through a systematic and comparative approach, we have elucidated how specific chemical modifications—the addition of a cyclopentyl group and a fluorine atom—incrementally alter the electronic properties of the benzotriazole scaffold. The fluorinated target compound, this compound, is predicted to be more reactive and to possess a significantly different electrostatic profile than its parent analogs. These computationally derived insights provide a robust, data-driven foundation for prioritizing synthesis, guiding further derivatization, and ultimately, accelerating the journey from molecular concept to therapeutic reality.

References

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Vertex AI Search.
  • 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Coumarin-1,2,3-triazole hybrid derivatives: Green synthesis and DFT calculations. (2019). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. Retrieved January 28, 2026, from [Link]

  • Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. (2021). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • 1H-Benzotriazole. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. (2024). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Mulliken population method and natural population analysis computed net charges. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. (n.d.). Current Opinion. Retrieved January 28, 2026, from [Link]

  • Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. (2026). ACS Publications. Retrieved January 28, 2026, from [Link]

  • ADMET Predictions. (n.d.). Deep Origin. Retrieved January 28, 2026, from [Link]

  • On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Experimental HOMO and LUMO energy levels and optical band gaps of polymers. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Molecular electrostatic potential (MEP) map of selected five compounds... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (n.d.). Scientific Research Publishing. Retrieved January 28, 2026, from [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives. (2025). Journal of Kufa for Chemical Sciences. Retrieved January 28, 2026, from [Link]

  • Mulliken population analysis. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Mulliken population analysis. (n.d.). Gaussian. Retrieved January 28, 2026, from [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). Chemcompute. Retrieved January 28, 2026, from [Link]

  • Novel 1,2,3-Triazole–Piperazine Compounds: Synthesis, HOMO– LUMO Gap Insights, And Antioxidant Potential. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis, Physiochemical Characterization and Biological Investigation with Quantum Chemical Computations of Benzotriazole Salicylate. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • A comparison of density functional theory (DFT) methods for estimating the singlet–triplet (S 0–T 1) excitation energies of benzene and polyacenes. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Mulliken Population Analysis. (n.d.). University of Bucharest. Retrieved January 28, 2026, from [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods?. (n.d.). FAQ. Retrieved January 28, 2026, from [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]

  • Review on synthetic study of benzotriazole. (n.d.). GSC Online Press. Retrieved January 28, 2026, from [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2023). Diva-Portal.org. Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-6-fluoro-1,2,3-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.